molecular formula C14H14O B1611583 1-(6-Methylnaphthalen-2-yl)propan-1-one CAS No. 69750-34-1

1-(6-Methylnaphthalen-2-yl)propan-1-one

Cat. No.: B1611583
CAS No.: 69750-34-1
M. Wt: 198.26 g/mol
InChI Key: WEBCKNDFLRJODL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Methylnaphthalen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylnaphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(6-Methylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-methyl-2-naphthoic acid.

Scientific Research Applications

1-(6-Methylnaphthalen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, particularly those involving aromatic compounds.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylnaphthalen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-(6-Methylnaphthalen-2-yl)propan-1-one can be compared with other similar compounds such as:

    1-(6-Methoxynaphthalen-2-yl)propan-1-one: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.

    2-Methyl-6-propionylnaphthalene: Another name for the same compound, highlighting its structural features.

    6-Methyl-2-propionaphthone: A similar compound with slight variations in naming conventions.

Properties

IUPAC Name

1-(6-methylnaphthalen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-3-14(15)13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCKNDFLRJODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526852
Record name 1-(6-Methylnaphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69750-34-1
Record name 1-(6-Methylnaphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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